molecular formula C12H12N2O2 B1623319 N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide CAS No. 60986-88-1

N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B1623319
CAS RN: 60986-88-1
M. Wt: 216.24 g/mol
InChI Key: DCKOQOHEZADEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07053219B2

Procedure details

5-Methyl-3-pyridin-4-yl-4-isoxazole-carboxylic acid (500 mg, 2.5 mmols) obtained in Reference Example 5 was dissolved in N,N-dimethylformamide (10 ml), and methylamine hydrochloride (333 mg, 4.9 mmols), HOBt (496 mg, 3.7 mmols), WSC (702 mg, 3.7 mols) and triethylamine (1.02 ml, 7.3 mmols) were added to the solution. The reaction mixture was stirred at room temperature for 5 hours. The reaction liquid was transferred into aqueous saturated sodium bicarbonate solution, and ethyl acetate was added thereto for organic layer extraction. The liquid extract was washed with aqueous saturated sodium bicarbonate solution, and the organic layer was dried with magnesium sulfate. Then, the solvent was removed under reduced pressure, and the resulting residue was purified through silica gel column chromatography to obtain the entitled compound (360 mg, yield 66%).
Quantity
333 mg
Type
reactant
Reaction Step One
Name
Quantity
496 mg
Type
reactant
Reaction Step One
Name
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
Cl.CN.[CH:4]1[CH:5]=[CH:6][C:7]2N(O)N=N[C:8]=2[CH:9]=1.[CH3:14][CH2:15][N:16]=C=NCCCN(C)C.[CH2:25](N(CC)CC)C.[C:32](=[O:35])(O)[O-].[Na+].[CH3:37][N:38](C)[CH:39]=[O:40]>C(OCC)(=O)C>[CH3:37][NH:38][C:39]([C:14]1[C:15]([C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:9]=2)=[N:16][O:35][C:32]=1[CH3:25])=[O:40] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
333 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
496 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
702 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
1.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
for organic layer extraction
EXTRACTION
Type
EXTRACTION
Details
The liquid extract
WASH
Type
WASH
Details
was washed with aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CNC(=O)C=1C(=NOC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.